21,31-Didehydrorifabutin is a derivative of rifabutin, an antibiotic primarily used in the treatment of tuberculosis and infections caused by Mycobacterium avium complex. This compound is classified as an impurity of rifabutin and is noted for its structural modifications that contribute to its pharmacological properties. The molecular formula of 21,31-Didehydrorifabutin is with a molecular weight of approximately 844.99 g/mol .
The synthesis of 21,31-Didehydrorifabutin typically involves the dehydrogenation of rifabutin, which can be achieved through various chemical methods. These methods may include:
Technical details regarding the synthesis often involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of 21,31-Didehydrorifabutin features specific stereochemistry that affects its biological activity. Key structural characteristics include:
Data on its structural properties can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its conformation and stability .
21,31-Didehydrorifabutin participates in several chemical reactions that can affect its pharmacological properties:
These reactions are critical for understanding how modifications to the structure influence both stability and activity against microbial targets .
The mechanism of action for 21,31-Didehydrorifabutin is primarily related to its ability to inhibit bacterial RNA synthesis. Similar to rifabutin, it binds to the beta subunit of bacterial RNA polymerase, preventing transcription. This inhibition leads to:
Data supporting these mechanisms are derived from in vitro studies demonstrating the compound's efficacy against various strains of Mycobacterium tuberculosis and related pathogens .
The physical and chemical properties of 21,31-Didehydrorifabutin include:
Relevant analyses often involve characterization through differential scanning calorimetry and thermogravimetric analysis to assess thermal stability and behavior under heat .
21,31-Didehydrorifabutin serves primarily as a reference standard in pharmaceutical research due to its role as an impurity in rifabutin formulations. Its applications include:
The ongoing research into this compound highlights its significance not only as an impurity but also as a potential candidate for further development in antibiotic therapy .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1